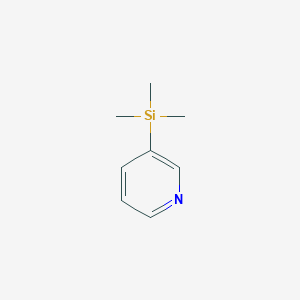

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

Overview

Description

The compound "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar isocyanate compounds. For instance, paper describes the synthesis of 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates and their subsequent reactions to form derivatives of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones. This suggests that isocyanates with trifluoromethyl groups are reactive and can participate in cyclization reactions to form heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of isocyanates as key intermediates. In paper , 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates are used as reagents, which react with 3-alkoxyphenols to form urethanes that undergo thermal cyclization to produce oxazin-4-ones. This indicates that isocyanates can be used to introduce aryl groups and trifluoromethyl groups into heterocyclic structures through cyclization reactions.

Molecular Structure Analysis

While the molecular structure of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene" is not directly analyzed in the papers, paper provides an example of molecular structure determination through X-ray crystallography for a cycloadduct formed from a reaction involving an isothiocyanate. This demonstrates the utility of X-ray crystallography in determining the structure of compounds related to isocyanates and suggests that similar techniques could be applied to analyze the structure of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene."

Chemical Reactions Analysis

The papers indicate that isocyanates can undergo various chemical reactions. For example, paper discusses the 1,3-dipolar cycloaddition of a benzopyrylium compound with aryl isothiocyanates, leading to multiple adducts. This highlights the reactivity of the isocyanate group in cycloaddition reactions. Although not directly related to "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene," these findings can provide a basis for predicting the reactivity of the isocyanate group in similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene" are not detailed in the provided papers. However, the photoluminescent properties of related compounds are discussed in paper , where phenylene vinylene oligomers exhibit high photoluminescence and bathochromic shifts in their emission spectra. This suggests that compounds with similar structural features may also exhibit interesting photophysical characteristics, which could be relevant for the analysis of "2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene."

Safety And Hazards

This compound is associated with several hazard statements including H302, H311, H314, H317, H330, H334 . These codes represent different types of hazards, such as harmful if swallowed (H302), toxic in contact with skin (H311), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), fatal if inhaled (H330), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .

properties

IUPAC Name |

2-isocyanato-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQVJIXUIXHEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475170 | |

| Record name | 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene | |

CAS RN |

16588-75-3 | |

| Record name | Benzene, 2-isocyanato-1-methoxy-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16588-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)

![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)

![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)